molecular formula C14H15N5O2S2 B2852503 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1421476-38-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2852503
CAS No.: 1421476-38-1
M. Wt: 349.43
InChI Key: LLDZWQHJXGCBKC-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It is a synthetic compound that belongs to the class of sulfonamides, and it has been studied for its various applications in the field of medicine and biochemistry.

Advantages and Limitations for Lab Experiments

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its properties and potential applications are well understood. However, one of the limitations is that its synthesis process is complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide. One direction is to further study its mechanism of action to better understand its properties and potential applications. Another direction is to study its potential use in the treatment of other diseases, such as neurological disorders. Additionally, further research could be conducted to optimize its synthesis process to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a complex process that involves several steps. The synthesis process involves the reaction of 2-amino-4,6-dichloropyrimidine with thiophene-2-sulfonyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 1H-pyrrole-1-carboxamide to obtain the final product, this compound.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have significant anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c20-23(21,14-4-3-9-22-14)18-6-5-15-12-10-13(17-11-16-12)19-7-1-2-8-19/h1-4,7-11,18H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZWQHJXGCBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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